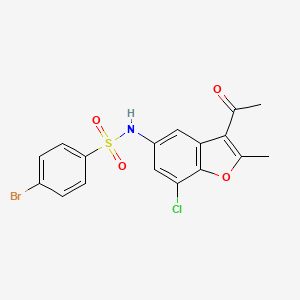

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide

Beschreibung

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzofuran core substituted with acetyl, chloro, and methyl groups at positions 3, 7, and 2, respectively. Crystallographic refinement tools like SHELXL and visualization software such as ORTEP-3 are critical for confirming its three-dimensional structure.

Eigenschaften

IUPAC Name |

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClNO4S/c1-9(21)16-10(2)24-17-14(16)7-12(8-15(17)19)20-25(22,23)13-5-3-11(18)4-6-13/h3-8,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFWQICAVZKCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide typically involves multiple steps:

-

Formation of the Benzofuran Core:

- Starting with a suitable precursor such as 2-methylphenol, the benzofuran core can be synthesized through cyclization reactions involving reagents like acetic anhydride and a catalyst such as sulfuric acid.

- Chlorination of the benzofuran ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Compound A: N-(4-(benzothiazole-2-yl)phenyl)-4-bromobenzenesulfonamide ()

- Core Structure : Benzothiazole (vs. benzofuran in the target compound).

- Substituents : Lacks acetyl and methyl groups; includes a C=N group in the benzothiazole ring.

- Sulfonamide Linkage : Similar 4-bromophenylsulfonamide group.

Compound B: Hypothetical 4-bromobenzenesulfonamide-furan derivative

- Core Structure : Simpler furan ring (vs. substituted benzofuran).

- Substituents : May lack halogen or acetyl groups, reducing steric and electronic effects.

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Target Compound and Analogues

Biologische Aktivität

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, structure-activity relationships, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide

- Molecular Formula : C17H13BrClNO4S

- Molecular Weight : 391.86852 g/mol

The presence of functional groups such as the sulfonamide and halogenated benzene rings contributes to its biological activity.

The biological activity of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, including carbonic anhydrases (CAs), which are implicated in numerous physiological processes and diseases such as cancer and glaucoma. Studies have shown that related benzofuran sulfonamides exhibit selective inhibition of tumor-associated CA isoforms (hCA IX and hCA XII) with inhibitory constants (Ki) ranging from 10.0 to 97.5 nM .

- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, targeting various bacterial strains. For instance, derivatives have shown significant minimum inhibitory concentrations (MICs) against pathogens like E. coli and S. aureus, suggesting a potential role in treating bacterial infections .

- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties, demonstrating efficacy in reducing carrageenan-induced edema in animal models, which is indicative of its potential therapeutic applications in inflammatory diseases .

Biological Activity Data

A summary of biological activity data for N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide is presented in the table below:

Comparative Analysis with Similar Compounds

The biological activity of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide can be compared to other related compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide | Lacks bromine substituent; may affect reactivity | Reduced potency compared to brominated variant |

| N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide | Chlorine substitution alters chemical behavior | Varies in potency against specific targets |

| Benzofuran derivatives | Simpler structures; varying biological properties | Generally less potent than sulfonamide derivatives |

Case Studies and Research Findings

Several studies have investigated the biological activities of benzofuran-based sulfonamides, highlighting their therapeutic potential:

- A study published in Frontiers in Chemistry reported that certain benzofuran sulfonamides exhibited selective growth inhibition against cancer cell lines, indicating their potential as anticancer agents .

- Another research article focused on the synthesis and evaluation of new benzenesulphonamides with carboxamide functionalities demonstrated significant anti-inflammatory and antimicrobial activities, suggesting a promising avenue for further development .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.